4-(4-Chloro-3-nitrophenyl)oxazole
Description
“4-(4-Chloro-3-nitrophenyl)oxazole” is a chemical compound with the molecular formula C9H5ClN2O3 . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of oxazoles, including “this compound”, often involves the reaction of an aldehyde with a nitrile in the presence of a base, a process known as the Van Leusen Oxazole Synthesis . The reaction can be catalyzed by various substances, including palladium and phosphine ligands . The synthesis process can be influenced by the choice of solvent, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The ring is substituted at the 4-position with a 4-chloro-3-nitrophenyl group .
Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions . They can also react with various aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Future Directions
Oxazoles, including “4-(4-Chloro-3-nitrophenyl)oxazole”, have been gaining attention in recent years due to their wide spectrum of biological activities and their potential as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research will likely continue to explore the synthesis of various oxazole derivatives and screen them for various biological activities .
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-2-1-6(3-9(7)12(13)14)8-4-15-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOQAGLWHHWEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739223 | |
Record name | 4-(4-Chloro-3-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916051-60-0 | |
Record name | 4-(4-Chloro-3-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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